Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside
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Description
“Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside” is a chemical compound with the molecular formula C11H16O61. It has an average mass of 244.241 Da and a monoisotopic mass of 244.094681 Da1.
Synthesis Analysis
The synthesis of this compound has been studied in the context of unsaturated carbohydrates2. The compound was prepared by oxidation of the double bonds of 2,3-dideoxy-α-D-hex-2-enopyranosides2. The four methyl 4,6-di-O-acetyl-2,3-anhydro-α-D-hexopyranosides were isolated by preparative g.l.c. and characterized by n.m.r. spectroscopy2.
Molecular Structure Analysis
The molecular structure of this compound includes 11 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms1. It has 2 of 3 defined stereocenters1.
Chemical Reactions Analysis
Preliminary experiments have been carried out on the oxidation of the double bonds of 2,3-dideoxy-α-D-hex-2-enopyranosides with a view to developing glycoside syntheses2. Hydroxylation of 4,6-di-O-acetyl-2,3-dideoxy-α-D-hex-2-enoside compounds with neutral permanganate affords predominantly β-adducts2.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 319.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C1. It has an enthalpy of vaporization of 56.1±3.0 kJ/mol and a flash point of 138.4±27.9 °C1. The index of refraction is 1.475, and it has a molar refractivity of 58.0±0.4 cm31.Safety And Hazards
The specific safety and hazards related to this compound are not mentioned in the available resources.
Future Directions
The future directions for this compound could involve further exploration of its synthesis and potential applications. The problem of synthesizing glucosides by this means was considered2.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific research and publications.
properties
IUPAC Name |
[(2R,3R,6S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFAGQONKVTAA-MXWKQRLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H](C=C[C@H](O1)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside |
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